molecular formula C19H30O2 B13729163 3a-Hydroxy-17-androstanone

3a-Hydroxy-17-androstanone

Cat. No.: B13729163
M. Wt: 290.4 g/mol
InChI Key: QGXBDMJGAMFCBF-YROQGIJISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-Hydroxy-17-androstanone typically involves the reduction of androstenedione or testosterone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an ethanol solution. The reaction is carried out at room temperature, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar reduction methods. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

3a-Hydroxy-17-androstanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3a-Hydroxy-17-androstanone has several scientific research applications:

Mechanism of Action

3a-Hydroxy-17-androstanone exerts its effects primarily through its interaction with androgen receptors. It acts as a weak agonist, binding to these receptors and modulating their activity. Additionally, it functions as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3a-Hydroxy-17-androstanone is unique due to its specific configuration and its role as both a weak androgen and a neurosteroid. Its ability to modulate GABA-A receptors distinguishes it from other similar compounds .

Properties

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(3R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12?,13-,14+,15+,16+,18+,19+/m1/s1

InChI Key

QGXBDMJGAMFCBF-YROQGIJISA-N

Isomeric SMILES

C[C@]12CC[C@H](CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O

Origin of Product

United States

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